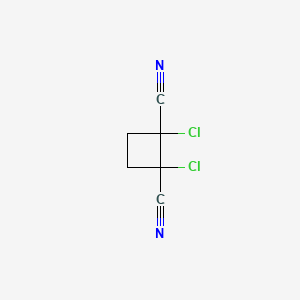
1,2-Dichlorocyclobutane-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichlorocyclobutane-1,2-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₆H₄Cl₂N₂ and a molecular weight of 175.015 g/mol . It is characterized by the presence of two chlorine atoms and two nitrile groups attached to a cyclobutane ring. This compound is used primarily in research and experimental applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dichlorocyclobutane-1,2-dicarbonitrile can be synthesized through various synthetic routes. One common method involves the chlorination of cyclobutane-1,2-dicarbonitrile under controlled conditions. The reaction typically requires the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at elevated temperatures .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichlorocyclobutane-1,2-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile groups can be reduced to amines under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon can be used for the reduction of nitrile groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutane derivatives, while reduction reactions can produce amines .
Aplicaciones Científicas De Investigación
1,2-Dichlorocyclobutane-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitrile-containing compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-dichlorocyclobutane-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atoms can undergo substitution reactions. These interactions can affect various molecular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorocyclobutane: Lacks the nitrile groups present in 1,2-dichlorocyclobutane-1,2-dicarbonitrile.
Cyclobutane-1,2-dicarbonitrile: Lacks the chlorine atoms present in this compound.
1,2-Dicyanocyclobutane: Similar structure but without the chlorine atoms.
Uniqueness
This compound is unique due to the presence of both chlorine and nitrile functional groups on the cyclobutane ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
3496-67-1 |
|---|---|
Fórmula molecular |
C6H4Cl2N2 |
Peso molecular |
175.01 g/mol |
Nombre IUPAC |
1,2-dichlorocyclobutane-1,2-dicarbonitrile |
InChI |
InChI=1S/C6H4Cl2N2/c7-5(3-9)1-2-6(5,8)4-10/h1-2H2 |
Clave InChI |
MKEHNGFZTJTLBC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1(C#N)Cl)(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)
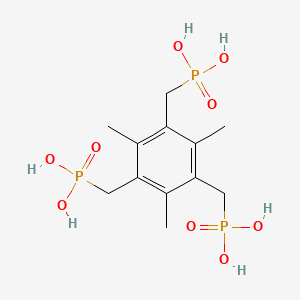
![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)
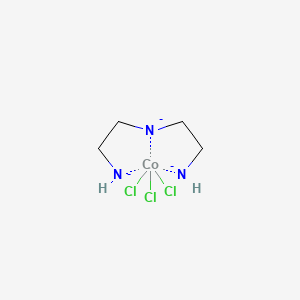




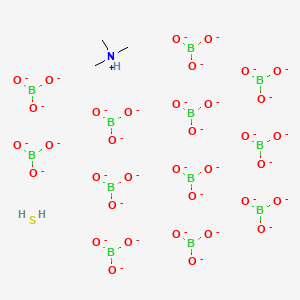
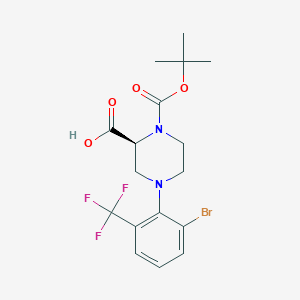
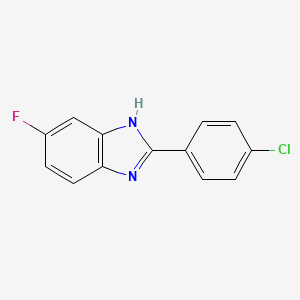
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)
